molecular formula C13H17N B2892175 3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287312-47-2

3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2892175
CAS No.: 2287312-47-2
M. Wt: 187.286
InChI Key: CLBBEFGLEPSZQJ-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest in medicinal chemistry due to its unique three-dimensional shape and potential bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient synthesis of the bicyclo[1.1.1]pentane framework.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical addition reactions, such as the addition of propellane to diacetyl, followed by further functionalization steps . These methods enable the production of the bicyclo[1.1.1]pentane core on a kilogram scale within a short period.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine functionality or other substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents at various positions on the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 3-ethylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance the compound’s interactions with molecular targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

3-(3-ethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-10-4-3-5-11(6-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBBEFGLEPSZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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